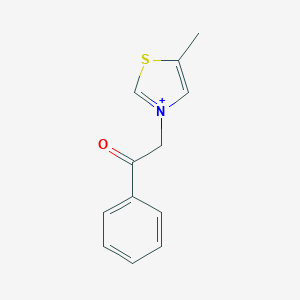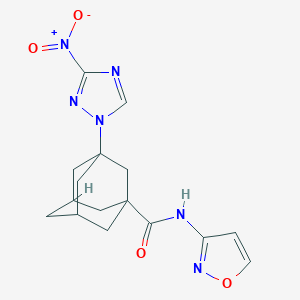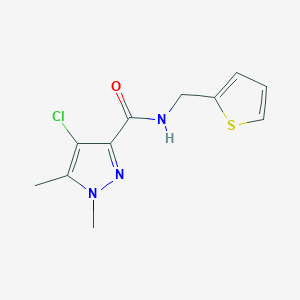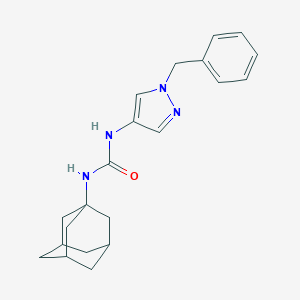
5-methyl-3-(2-oxo-2-phenylethyl)-1,3-thiazol-3-ium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-methyl-3-(2-oxo-2-phenylethyl)-1,3-thiazol-3-ium is an organic compound that features a thiazolium ring and a phenylethanone moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-3-(2-oxo-2-phenylethyl)-1,3-thiazol-3-ium typically involves the formation of the thiazolium ring followed by the introduction of the phenylethanone group. Common synthetic routes may include:
Cyclization Reactions: Starting from appropriate thioamide and α-haloketone precursors.
Condensation Reactions: Using thioamides and α-bromoacetophenone under basic conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include:
Catalysis: Using catalysts to enhance reaction rates.
Purification Techniques: Employing crystallization, distillation, or chromatography to purify the final product.
化学反応の分析
Types of Reactions
5-methyl-3-(2-oxo-2-phenylethyl)-1,3-thiazol-3-ium can undergo various chemical reactions, including:
Oxidation: Conversion to sulfoxides or sulfones.
Reduction: Reduction of the carbonyl group to alcohols.
Substitution: Nucleophilic substitution reactions at the thiazolium ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Alcohols.
Substitution Products: Various substituted thiazolium derivatives.
科学的研究の応用
Chemistry: As a building block for more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 5-methyl-3-(2-oxo-2-phenylethyl)-1,3-thiazol-3-ium involves its interaction with specific molecular targets. The thiazolium ring may interact with enzymes or receptors, leading to various biological effects. The phenylethanone group can also contribute to its activity by interacting with different molecular pathways.
類似化合物との比較
Similar Compounds
2-(5-Methyl-1,3-thiazol-3-yl)-1-phenylethanone: Lacks the thiazolium ion.
2-(5-Methyl-1,3-thiazol-3-ium-3-yl)-1-phenylethanol: Contains an alcohol group instead of a ketone.
Uniqueness
5-methyl-3-(2-oxo-2-phenylethyl)-1,3-thiazol-3-ium is unique due to its specific combination of a thiazolium ring and a phenylethanone moiety, which may confer distinct chemical and biological properties.
特性
分子式 |
C12H12NOS+ |
|---|---|
分子量 |
218.3 g/mol |
IUPAC名 |
2-(5-methyl-1,3-thiazol-3-ium-3-yl)-1-phenylethanone |
InChI |
InChI=1S/C12H12NOS/c1-10-7-13(9-15-10)8-12(14)11-5-3-2-4-6-11/h2-7,9H,8H2,1H3/q+1 |
InChIキー |
YHTOMDDYQLLBIJ-UHFFFAOYSA-N |
SMILES |
CC1=C[N+](=CS1)CC(=O)C2=CC=CC=C2 |
正規SMILES |
CC1=C[N+](=CS1)CC(=O)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(2-naphthyl)benzamide](/img/structure/B280438.png)
![4-Chloro-3-methylphenyl [5-(4-morpholinylcarbonyl)-2-furyl]methyl ether](/img/structure/B280439.png)



![1-{[3-(3-bromo-1H-1,2,4-triazol-1-yl)-1-adamantyl]carbonyl}indoline](/img/structure/B280444.png)
![methyl 2-{[(1,2,3-trimethyl-1H-indol-5-yl)carbonyl]amino}benzoate](/img/structure/B280445.png)

![N~1~-(5-BROMO-1,3-THIAZOL-2-YL)-2-[3-(DIFLUOROMETHYL)-5-METHYL-1H-PYRAZOL-1-YL]ACETAMIDE](/img/structure/B280451.png)
![N-[4-(azepan-1-ylsulfonyl)phenyl]-5-[(4-fluorophenoxy)methyl]furan-2-carboxamide](/img/structure/B280454.png)

![{5-[(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}(MORPHOLINO)METHANONE](/img/structure/B280458.png)


